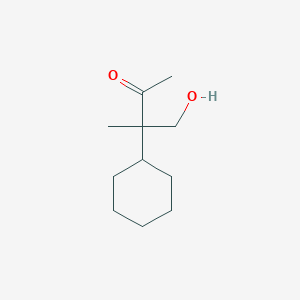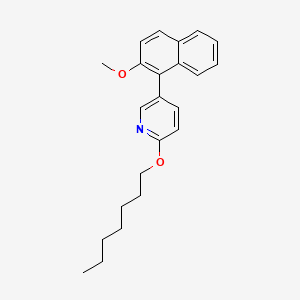
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a heptyloxy group and a methoxynaphthyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine typically involves the following steps:
Formation of the Heptyloxy Group: The heptyloxy group can be introduced through the reaction of heptanol with a suitable halogenating agent, such as thionyl chloride, to form heptyl chloride. This is followed by a nucleophilic substitution reaction with a pyridine derivative.
Introduction of the Methoxynaphthyl Group: The methoxynaphthyl group can be synthesized by methylation of 2-naphthol using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The resulting 2-methoxynaphthalene is then coupled with the pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(Heptyloxy)-5-(2-naphthaldehyde)pyridine.
Reduction: Formation of 2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)piperidine.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The methoxynaphthyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Heptyloxy)-5-(2-naphthyl)pyridine: Lacks the methoxy group, which may affect its solubility and reactivity.
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)benzene: Contains a benzene ring instead of a pyridine ring, altering its electronic properties.
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)quinoline: Contains a quinoline ring, which may enhance its biological activity.
Uniqueness
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine is unique due to the combination of its heptyloxy and methoxynaphthyl groups attached to a pyridine ring. This unique structure imparts specific physicochemical properties, such as solubility, stability, and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
920981-24-4 |
|---|---|
Formule moléculaire |
C23H27NO2 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
2-heptoxy-5-(2-methoxynaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C23H27NO2/c1-3-4-5-6-9-16-26-22-15-13-19(17-24-22)23-20-11-8-7-10-18(20)12-14-21(23)25-2/h7-8,10-15,17H,3-6,9,16H2,1-2H3 |
Clé InChI |
HCXDMDJLUUACPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=NC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


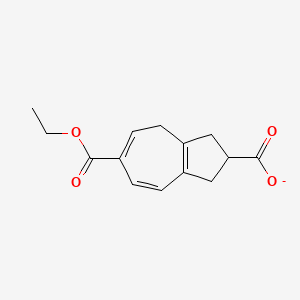
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14187784.png)
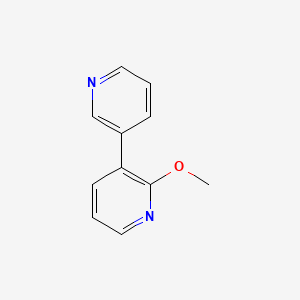
![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)
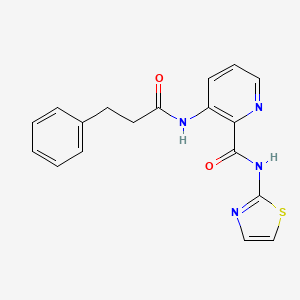
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
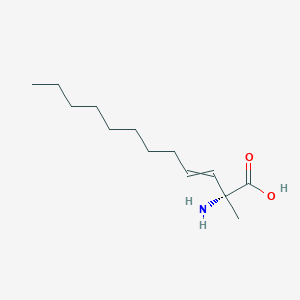

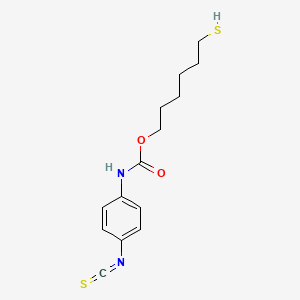
![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
![1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
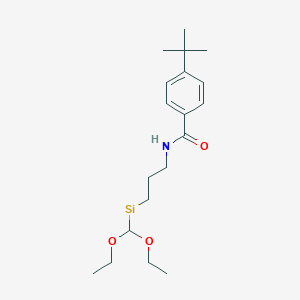
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)
